molecular formula C37H66O6 B3026105 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester

9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester

Cat. No.: B3026105
M. Wt: 606.9 g/mol
InChI Key: BLTYBZOYIMOWDF-NFYLBXPESA-N
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Description

1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol compound that contains octanoic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position . This compound is known for its role in lipid biochemistry and is used in various research areas related to lipid metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol may involve the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with octanoic and linoleic acids. This method offers higher specificity and yields compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic processes. The linoleic acid moiety can be further metabolized to produce bioactive lipid mediators that play roles in inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol is unique due to the presence of octanoic acid at the sn-1 and sn-2 positions, which imparts distinct physical and chemical properties compared to other triacylglycerols. This structural variation influences its metabolic pathways and biological activities .

Properties

IUPAC Name

2,3-di(octanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYBZOYIMOWDF-NFYLBXPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester
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